molecular formula C21H37NO2 B269531 3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one

3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one

Cat. No. B269531
M. Wt: 335.5 g/mol
InChI Key: ACDXFUCFCWNQSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one has been found to have potential applications in various scientific research fields, including drug discovery, materials science, and organic chemistry. In drug discovery, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties. In materials science, it has been used as a surfactant and emulsifier. In organic chemistry, it has been used as a building block for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one is not fully understood. However, studies have shown that it may inhibit the activity of certain enzymes and proteins, leading to its anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects:
Studies have shown that 3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one has various biochemical and physiological effects. It has been shown to inhibit the production of certain inflammatory cytokines, reduce the proliferation of cancer cells, and induce apoptosis in cancer cells. Additionally, it has been found to have low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one in lab experiments is its potential as a building block for the synthesis of other compounds. Additionally, its low toxicity makes it a safer alternative to other compounds with similar properties. However, its synthesis method can be complex and time-consuming, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research involving 3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one. One potential direction is the synthesis of analogs with improved properties, such as increased potency or selectivity. Another direction is the development of more efficient and scalable synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one involves the reaction of 3-dodecanol, 2-bromoacetaldehyde diethyl acetal, and 1,5-diazabicyclo[4.3.0]non-5-ene in the presence of a catalyst. The resulting product is then purified through various methods, including column chromatography and recrystallization.

properties

Product Name

3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one

Molecular Formula

C21H37NO2

Molecular Weight

335.5 g/mol

IUPAC Name

3-dodecyl-4-methylidene-1-oxa-3-azaspiro[4.5]decan-2-one

InChI

InChI=1S/C21H37NO2/c1-3-4-5-6-7-8-9-10-11-15-18-22-19(2)21(24-20(22)23)16-13-12-14-17-21/h2-18H2,1H3

InChI Key

ACDXFUCFCWNQSO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCN1C(=C)C2(CCCCC2)OC1=O

Canonical SMILES

CCCCCCCCCCCCN1C(=C)C2(CCCCC2)OC1=O

Origin of Product

United States

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